Cas no 2448-45-5 (((Benzyloxy)carbonyl)-D-phenylalanine)
((Benzyloxy)carbonyl)-D-phenylalanine Chemical and Physical Properties
Names and Identifiers
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- N-Cbz-D-Phenylalanine
- N-(Carbobenzyloxy)-D-phenylalanine
- Z-D-Phe-OH
- N-Carbobenzoxy-D-phenylalanine
- (2R)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoic acid
- Benzyloxycarbonyl-D-phenylalanine
- Cbz-D-Phe-OH
- D-CBZ-Phenylalanine
- D-Phenylalanine,N-[(phenylmethoxy)carbonyl]-
- Cbz-D-Phenylalanine
- Cbz-protected D-phenylalanine
- N-CARBOBENZYLOXY-D-PHENYLALANINE
- N-Cbz-D-phenylalanine Z-D-phenylalanine
- N-CBZ-L-phenylalanine
- Z-D-phenylalanine
- D-Phenylalanine, N-[(phenylmethoxy)carbonyl]-
- Cbz-D-Phe
- Z-DPhe-OH
- PubChem10515
- carbobenzoxy-d-phenylalanine
- KSC495G0T
- Jsp004893
- RRONHWAVOYADJL-OAHLLOKOSA-N
- N-ben
- ((Benzyloxy)carbonyl)-D-phenylalanine
- AKOS015924112
- J-300210
- (R)-2-(((benzyloxy)carbonyl)amino)-3-phenylpropanoic acid
- 1-N-(Benzyloxycarbonyl)-D-phenylalanine
- N-alpha-BenZyloxycarbonyl-D-phenylalanine (CbZ-D-Phe-OH)
- SCHEMBL219151
- AS-12744
- (R)-2-benzyloxycarbonylamino-3-phenylpropionic acid
- BDBM50043798
- 2448-45-5
- AC-24115
- A817332
- CS-W009960
- DTXSID901285286
- 1--N-(BENZYLOXYCARBONYL)-D-PHENYLALANINE
- CHEMBL63865
- AM82159
- (R)-2-Benzyloxycarbonylamino-3-phenyl-propionic acid
- C0662
- Nalpha -benzyloxycarbonyl-D-phenylalanine
- F10792
- MFCD00063151
- N-benzyloxycarbonyl-D-phenylalanine
- HY-W009244
- (R)-2-(benzyloxycarbonylamino)-3-phenylpropanoic acid
- EN300-121304
- N-(Benzyloxycarbonyl)-D-phenylalanine
- (2R)-2-{[(BENZYLOXY)CARBONYL]AMINO}-3-PHENYLPROPANOIC ACID
- N-[(Phenylmethoxy)carbonyl]-D-phenylalanine
- 607-387-0
- (2R)-2-(((benzyloxy)carbonyl)amino)-3-phenylpropanoic acid
- DTXCID601715973
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- MDL: MFCD00063151
- Inchi: 1S/C17H17NO4/c19-16(20)15(11-13-7-3-1-4-8-13)18-17(21)22-12-14-9-5-2-6-10-14/h1-10,15H,11-12H2,(H,18,21)(H,19,20)/t15-/m1/s1
- InChI Key: RRONHWAVOYADJL-OAHLLOKOSA-N
- SMILES: O(CC1C=CC=CC=1)C(N[C@@H](C(=O)O)CC1C=CC=CC=1)=O
- BRN: 2817463
Computed Properties
- Exact Mass: 299.11600
- Monoisotopic Mass: 299.11575802g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 22
- Rotatable Bond Count: 7
- Complexity: 360
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: 2.1
- Topological Polar Surface Area: 75.6
Experimental Properties
- Color/Form: White powder
- Density: 1.2480
- Melting Point: 85.0 to 89.0 deg-C
- Refractive Index: -5.3 ° (C=4, AcOH)
- Water Partition Coefficient: Soluble in methanol. Slightly soluble in water.
- PSA: 75.63000
- LogP: 2.99960
- Solubility: Not determined
- Specific Rotation: -5 °(c=5,acetic acid)
((Benzyloxy)carbonyl)-D-phenylalanine Security Information
- Signal Word:Warning
- Hazard Statement: H315; H319; H335
- Warning Statement: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- WGK Germany:3
- Safety Instruction: S24/25
- Storage Condition:Store long-term at -20°C
((Benzyloxy)carbonyl)-D-phenylalanine Customs Data
- HS CODE:2924299090
- Customs Data:
China Customs Code:
2924299090Overview:
2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
((Benzyloxy)carbonyl)-D-phenylalanine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | C0662-1g |
((Benzyloxy)carbonyl)-D-phenylalanine |
2448-45-5 | 98.0%(T) | 1g |
¥170.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | C0662-5g |
((Benzyloxy)carbonyl)-D-phenylalanine |
2448-45-5 | 98.0%(T) | 5g |
¥590.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B076R-5g |
((Benzyloxy)carbonyl)-D-phenylalanine |
2448-45-5 | 98% | 5g |
¥52.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B076R-25g |
((Benzyloxy)carbonyl)-D-phenylalanine |
2448-45-5 | 98% | 25g |
¥213.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B076R-1g |
((Benzyloxy)carbonyl)-D-phenylalanine |
2448-45-5 | 98% | 1g |
¥33.0 | 2022-05-30 | |
| Chemenu | CM119695-100g |
N-Cbz-D-phenylalanine |
2448-45-5 | 97% | 100g |
$241 | 2021-06-09 | |
| Fluorochem | 045505-5g |
z-d-phe-oh |
2448-45-5 | 98% | 5g |
£13.00 | 2022-03-01 | |
| Fluorochem | 045505-10g |
z-d-phe-oh |
2448-45-5 | 98% | 10g |
£25.00 | 2022-03-01 | |
| Fluorochem | 045505-25g |
z-d-phe-oh |
2448-45-5 | 98% | 25g |
£51.00 | 2022-03-01 | |
| Fluorochem | 045505-100g |
z-d-phe-oh |
2448-45-5 | 98% | 100g |
£198.00 | 2022-03-01 |
((Benzyloxy)carbonyl)-D-phenylalanine Suppliers
((Benzyloxy)carbonyl)-D-phenylalanine Related Literature
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1. Polypeptides. Part 16. Synthesis and biological activity of α-aza-analogues of luliberin with high antagonist activityAnand S. Dutta,Barrington J. A. Furr,Michael B. Giles J. Chem. Soc. Perkin Trans. 1 1979 389
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2. Polypeptides. Part XIV. A comparative study of the stability towards enzymes of model tripeptides containing α-aza-amino-acids, L-amino-acids, and D-amino-acidsAnand. S. Dutta,Michael B. Giles J. Chem. Soc. Perkin Trans. 1 1976 244
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Roberto G. S. Berlinck,Darlon I. Bernardi,Taicia Fill,Alessandra A. G. Fernandes,Igor D. Jurberg Nat. Prod. Rep. 2021 38 586
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Bowen Gao,Sigui Chen,Yun Nan Hou,Yong Juan Zhao,Tao Ye,Zhengshuang Xu Org. Biomol. Chem. 2019 17 1141
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5. Stereoselection in the synthesis of threo- and erythro-3-amino-2-hydroxy-4-phenyl-butanoic acid using chiral acetal templatesRosario Herranz,Julia Castro-Pichel,Soledad Vinuesa,M. Teresa García-López J. Chem. Soc. Chem. Commun. 1989 938
Additional information on ((Benzyloxy)carbonyl)-D-phenylalanine
((Benzyloxy)carbonyl)-D-phenylalanine (CAS No. 2448-45-5): An Overview of Its Synthesis, Applications, and Recent Research Advances
((Benzyloxy)carbonyl)-D-phenylalanine (CAS No. 2448-45-5) is a versatile compound with significant applications in the fields of medicinal chemistry, peptide synthesis, and drug development. This article provides a comprehensive overview of its chemical properties, synthesis methods, and recent research advancements, highlighting its potential in various scientific and industrial contexts.
Chemical Properties and Structure
((Benzyloxy)carbonyl)-D-phenylalanine is a derivative of D-phenylalanine, an essential amino acid that plays a crucial role in protein synthesis and various biological processes. The compound features a benzyl protecting group attached to the carboxyl group of D-phenylalanine, which enhances its stability and reactivity in synthetic reactions. The molecular formula of ((Benzyloxy)carbonyl)-D-phenylalanine is C15H16NO3, and its molecular weight is 260.29 g/mol.
The benzyl protecting group (Boc) is widely used in organic synthesis due to its ease of removal under mild conditions, such as treatment with hydrogen gas in the presence of a palladium catalyst. This property makes ((Benzyloxy)carbonyl)-D-phenylalanine an ideal intermediate for the preparation of complex peptides and proteins.
Synthesis Methods
The synthesis of ((Benzyloxy)carbonyl)-D-phenylalanine can be achieved through several well-established methods. One common approach involves the reaction of D-phenylalanine with benzyl chloroformate (CbzCl) in the presence of a base, such as triethylamine or sodium bicarbonate. This reaction proceeds via nucleophilic substitution, where the carboxyl group of D-phenylalanine attacks the electrophilic carbon of CbzCl, leading to the formation of the protected amino acid.
Another method involves the use of di-t-butyl dicarbonate (Boc2O) to protect the amino group of D-phenylalanine, followed by deprotection with hydrogen gas over palladium on carbon to yield the desired product. This two-step process offers high yields and purity, making it suitable for large-scale production.
Applications in Medicinal Chemistry and Drug Development
((Benzyloxy)carbonyl)-D-phenylalanine has found extensive applications in medicinal chemistry and drug development due to its unique properties. One notable application is in the synthesis of peptidomimetics, which are designed to mimic the structure and function of natural peptides but with improved pharmacological properties. These peptidomimetics are often used as therapeutic agents for various diseases, including cancer, neurodegenerative disorders, and infectious diseases.
In addition to peptidomimetics, ((Benzyloxy)carbonyl)-D-phenylalanine is also used in the development of prodrugs. Prodrugs are biologically inactive compounds that are converted into their active forms through metabolic processes in the body. By incorporating ((Benzyloxy)carbonyl)-D-phenylalanine into prodrug designs, researchers can enhance the solubility, stability, and bioavailability of therapeutic agents.
Recent Research Advances
The versatility and potential of ((Benzyloxy)carbonyl)-D-phenylalanine have been further highlighted by recent research advancements. A study published in the Journal of Medicinal Chemistry reported the use of this compound in the development of novel inhibitors for protease enzymes involved in viral replication. The researchers demonstrated that derivatives of ((Benzyloxy)carbonyl)-D-phenylalanine exhibited potent antiviral activity against several RNA viruses, including influenza and SARS-CoV-2.
In another study published in Organic Letters, scientists explored the use of ((Benzyloxy)carbonyl)-D-phenylalanine as a building block for constructing cyclic peptides with enhanced biological activity. The cyclic peptides showed improved stability against proteolytic degradation and exhibited selective binding to specific protein targets, making them promising candidates for therapeutic applications.
Safety Considerations and Handling Guidelines
((Benzyloxy)carbonyl)-D-phenylalanine,safety precautions should be strictly followed to ensure a safe working environment. The compound should be stored in a cool, dry place away from direct sunlight and incompatible materials. Personal protective equipment (PPE), including gloves, goggles, and lab coats, should be worn at all times when handling this compound.
In case of accidental exposure or spillage, appropriate emergency procedures should be followed as outlined by local safety regulations. It is also advisable to consult material safety data sheets (MSDS) for detailed information on handling and disposal protocols.
Conclusion
((Benzyloxy)carbonyl)-D-phenylalanine (CAS No. 2448-45-5) is a valuable compound with diverse applications in medicinal chemistry, peptide synthesis, and drug development. Its unique chemical properties make it an essential intermediate for the preparation of complex molecules with therapeutic potential. Recent research advancements have further expanded its utility, opening new avenues for innovative drug discovery and development.
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